6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one
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Overview
Description
6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of sulfur and nitrogen atoms within its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. For example, the use of toluene-p-sulphonic acid in boiling benzene has been reported to induce cyclization and rearrangement reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may target enzymes involved in cell division and growth .
Comparison with Similar Compounds
Similar Compounds
cis-7-Azabicyclo[4.2.0]octan-8-one: Shares a similar bicyclic structure but lacks the methylsulfanyl and phenoxy groups.
7-Methoxy-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one is unique due to the presence of both methylsulfanyl and phenoxy groups, which contribute to its distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
61298-42-8 |
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Molecular Formula |
C13H15NO2S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
6-methylsulfanyl-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C13H15NO2S2/c1-17-13-11(16-10-6-3-2-4-7-10)12(15)14(13)8-5-9-18-13/h2-4,6-7,11H,5,8-9H2,1H3 |
InChI Key |
YFBIHTSOEKWKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC12C(C(=O)N1CCCS2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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